4-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
CAS No.: 391221-58-2
Cat. No.: VC5749005
Molecular Formula: C17H15ClN2OS
Molecular Weight: 330.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391221-58-2 |
|---|---|
| Molecular Formula | C17H15ClN2OS |
| Molecular Weight | 330.83 |
| IUPAC Name | 4-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
| Standard InChI | InChI=1S/C17H15ClN2OS/c1-10-2-7-15-13(8-10)14(9-19)17(22-15)20-16(21)11-3-5-12(18)6-4-11/h3-6,10H,2,7-8H2,1H3,(H,20,21) |
| Standard InChI Key | ANLKTZXNULWNEE-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, reflects its hybrid structure:
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Tetrahydro-benzothiophene core: A partially saturated bicyclic system with sulfur at position 1.
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Substituents:
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3-Cyano group: Enhances electrophilic character and potential hydrogen-bonding interactions.
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5-Methyl group: Contributes to hydrophobic interactions and stereochemical complexity.
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2-Amide linkage: Connects the core to a 4-chlorophenyl group, enabling π-stacking and dipole interactions.
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The SMILES string CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C#N and InChIKey ANLKTZXNULWNEE-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 391221-58-2 |
| Molecular Formula | C₁₇H₁₅ClN₂OS |
| Molecular Weight | 330.83 g/mol |
| IUPAC Name | 4-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
| PubChem CID | 4337364 |
| SMILES | CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C#N |
| InChIKey | ANLKTZXNULWNEE-UHFFFAOYSA-N |
Synthesis and Structural Optimization
General Synthetic Routes
The compound is synthesized through amide-bond formation between a tetrahydro-benzothiophene-2-amine derivative and 4-chlorobenzoyl chloride. Key steps include:
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Core Preparation: Cyclization of thiophene precursors to form the 4,5,6,7-tetrahydro-1-benzothiophene scaffold.
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Functionalization: Introduction of cyano and methyl groups at positions 3 and 5, respectively, via nucleophilic substitution or Friedel-Crafts alkylation.
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Amide Coupling: Reaction of the 2-amino group with 4-chlorobenzoyl chloride using coupling agents like HATU or EDC in the presence of DIPEA .
Stereochemical Considerations
X-ray crystallography of analogous compounds reveals that substituents on the tetrahydro-benzothiophene ring adopt cis–cis configurations, stabilized by intramolecular S–O interactions (2.7–2.8 Å). These interactions reduce conformational flexibility, potentially enhancing target binding .
Physicochemical and Pharmacokinetic Profiling
Calculated Properties
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Topological Polar Surface Area (TPSA): 85 Ų (indicative of moderate membrane permeability).
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LogP: Estimated at 3.1 (suggests lipophilicity suitable for CNS penetration).
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Hydrogen Bond Donors/Acceptors: 1 donor, 4 acceptors.
Experimental Data Gaps
While solubility and microsomal stability data for this specific compound are unavailable, structurally related analogs exhibit:
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Aqueous Solubility: <10 µM at pH 7.4.
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Microsomal Clearance: High in rodent models (Cl >50 mL/min/kg), necessitating prodrug strategies .
Biological Activity and Mechanistic Insights
Kinase Inhibition Hypotheses
The cyano group’s electrophilicity raises speculation about covalent binding to kinase cysteine residues (e.g., EGFR T790M). Docking studies with analogous structures show favorable binding energies (ΔG < -9 kcal/mol) in ATP-binding pockets .
Comparative Analysis with Structural Analogs
Table 2: Activity of Selected Tetrahydro-Benzothiophene Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Key Structural Features |
|---|---|---|---|
| 3 (ACS JMC 2023) | RORγt | 12 nM | 6-Methyl, 1,1-dioxide tetrahydro-thiophene |
| 7 (ACS JMC 2023) | RORγt | 8 nM | Trifluoroacetyl, planar phenyl |
| Target Compound | Hypothetical | N/A | 5-Methyl, 3-cyano, 4-chlorobenzamide |
Analog comparisons suggest that electron-withdrawing groups (e.g., Cl, CF₃) improve potency by 3–5-fold, while methyl groups optimize metabolic stability .
Challenges and Future Directions
Synthetic Accessibility
Current routes yield >95% purity via HPLC, but scalability is limited by:
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Low Amide Coupling Efficiency: <40% yield in polar aprotic solvents.
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Chiral Resolution Requirements: Enantiomeric excess >98% necessitates costly chiral stationary phases .
Therapeutic Development
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Lead Optimization: Introduce solubilizing groups (e.g., morpholine) at position 6 to enhance bioavailability.
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Target Validation: CRISPR-Cas9 screening to identify off-target effects in kinase panels.
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